molecular formula C17H9Cl3N2O3 B4288850 2,5-dichloro-N-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}aniline

2,5-dichloro-N-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}aniline

Cat. No. B4288850
M. Wt: 395.6 g/mol
InChI Key: LUWRKRFRRRDZGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}aniline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}aniline is not fully understood. However, studies have shown that the compound has the ability to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of certain enzymes that are involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 2,5-dichloro-N-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}aniline has a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase. It has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,5-dichloro-N-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}aniline in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for the development of new cancer treatments. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage levels of this compound.

Future Directions

There are several future directions for the study of 2,5-dichloro-N-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}aniline. One area of research is in the development of new cancer treatments. Further studies are needed to determine the efficacy and safety of this compound in the treatment of various types of cancer. Another area of research is in the development of new drugs for the treatment of Alzheimer's disease. Studies have shown that this compound has the potential to inhibit the activity of certain enzymes that are involved in the progression of this disease. Finally, this compound may also be studied for its potential use as an antibacterial and antifungal agent. Further studies are needed to determine the efficacy and safety of this compound in the treatment of various bacterial and fungal infections.
Conclusion:
2,5-dichloro-N-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}aniline is a promising compound that has gained significant attention in the field of scientific research. Its potential applications in the development of new drugs for the treatment of cancer and Alzheimer's disease, as well as its potential use as an antibacterial and antifungal agent, make it a promising candidate for further study. Further research is needed to determine the efficacy and safety of this compound in various applications.

Scientific Research Applications

2,5-dichloro-N-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}aniline has been studied extensively for its potential applications in various scientific fields. One of the primary areas of research is in the development of new drugs. The compound has shown promising results in the treatment of various diseases, including cancer and Alzheimer's disease. It has also been studied for its potential use as an antibacterial and antifungal agent.

properties

IUPAC Name

1-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(2,5-dichlorophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl3N2O3/c18-10-1-5-14(19)16(7-10)21-9-12-3-6-17(25-12)13-4-2-11(22(23)24)8-15(13)20/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWRKRFRRRDZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C=NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-dichloro-N-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}aniline
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2,5-dichloro-N-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}aniline
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2,5-dichloro-N-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}aniline
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2,5-dichloro-N-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}aniline
Reactant of Route 6
2,5-dichloro-N-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}aniline

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